molecular formula C18H22N4O2 B2538905 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396795-04-2

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2538905
CAS No.: 1396795-04-2
M. Wt: 326.4
InChI Key: QVJRRVXNVFGEEV-UHFFFAOYSA-N
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Description

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a piperidinyl-pyrazine moiety. This specific structure classifies it as a nitrogenous heterocyclic compound, a category of significant interest in medicinal chemistry due to its prevalence in biologically active molecules and its similarity to naturally occurring pharmacophores . The compound's structure combines a 4-methoxybenzamide group connected via a methylene linker to a piperidine ring, which is itself substituted at the nitrogen atom with a pyrazine heteroaryl system. This molecular architecture is designed for potential interaction with various biological targets, particularly in neurological and oncological research. Compounds with similar structural features, incorporating piperidine and pyrazine subunits, have been investigated as antagonists for specific receptors such as the muscarinic receptor 4 (M4) for treating neurological diseases , and as inhibitors of kinase proteins like kinesin spindle protein (KSP) for cancer treatment . The presence of the benzamide core is a common feature in many therapeutic agents. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

4-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-24-16-4-2-15(3-5-16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRRVXNVFGEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a pyrazine moietyThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets within the cell. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs are compared in Table 1, highlighting substituent differences and their implications:

Table 1: Structural and Functional Comparison of Benzamide-Piperidine Derivatives

Compound Name Benzamide Substituent Piperidine Substituent Molecular Weight (g/mol) Notable Properties References
Target Compound 4-Methoxy 1-(Pyrazin-2-yl) ~357.4 (calculated) Pyrazine enhances H-bonding potential -
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-Methyl 1-(4-Methylbenzoyl) 350.45 Hydrophobic methyl groups improve lipophilicity; chair conformation in crystal
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate 4-Chloro 1-(4-Chlorobenzoyl) 415.30 (monohydrate) Electron-withdrawing Cl groups may enhance stability; sheet-like H-bonding in crystal
2-Methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide (Compound 1) 2-Methoxy 1-(Propylthio), 4-Phenyl ~439.5 (estimated) 2-Methoxy and propylthio groups confer dopamine D3 selectivity
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(pyridin-2-yl)benzamide 4-Nitro 1-(2-Methoxyphenyl)piperazine ~463.5 (estimated) Nitro group increases electron deficiency; potential CNS applications
Key Observations:

Substituent Position and Electronic Effects: The 4-methoxy group in the target compound is electron-donating, contrasting with the 4-chloro (electron-withdrawing) and 4-nitro (strongly electron-withdrawing) analogs. Methoxy groups typically enhance solubility but may reduce metabolic stability compared to halogens . Pyrazine vs.

Piperidine Conformation and Crystal Packing :

  • In crystal structures, analogs like the 4-methyl and 4-chloro derivatives adopt chair or half-chair conformations in the piperidine ring, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions) . The pyrazine substituent in the target compound may induce steric strain, altering ring puckering and intermolecular interactions.

Biological Activity Trends :

  • Dopamine D3 Selectivity : Compound 1 () demonstrates that 2-methoxybenzamide with a 4-phenyl-piperidine scaffold achieves dopamine D3 receptor selectivity, suggesting that substituent position (2- vs. 4-methoxy) significantly impacts target affinity .
  • Glycine Transport Inhibition : Analogs with sulfonyl or pyridinyl groups (e.g., [18F]CFPyPB in ) highlight the role of electronegative substituents in glycine transporter inhibition, a mechanism relevant to schizophrenia treatment .

Pharmacological Implications

  • Pyrazine vs. Benzoyl/Phenyl Substituents : Pyrazine’s nitrogen atoms may enhance binding to enzymes or receptors requiring polar interactions, such as kinases or neurotransmitter transporters .
  • Methoxy vs.

Biological Activity

4-Methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a methoxy-substituted benzamide core linked to a piperidine derivative through a methylene bridge to a pyrazine ring. Its molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of 326.4 g/mol. The structure suggests potential for diverse biological interactions due to the presence of multiple functional groups, which may influence its chemical behavior and biological activity.

Chemical Structure

The structural composition of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can be represented as follows:

Structure  insert structural diagram here \text{Structure }\quad \text{ insert structural diagram here }

Anticancer Properties

Research into the biological activity of compounds similar to 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has indicated potential anticancer properties. For instance, derivatives with similar piperidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, some studies have shown that pyrazole derivatives exhibit significant antiproliferative activity, suggesting that the presence of the pyrazine and piperidine moieties may enhance this effect.

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds found that certain derivatives demonstrated IC50 values as low as 3.1 μM against MCF-7 breast cancer cells, indicating strong potential for therapeutic applications in oncology .

The mechanism by which 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide exerts its biological effects is believed to involve interactions with specific cellular pathways. For example, the compound may inhibit tubulin polymerization, which is crucial for cell division and proliferation. This mechanism has been observed in similar compounds that affect microtubule dynamics, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
5-fluoro-N-(1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide C18H22N4O2FC_{18}H_{22}N_{4}O_{2}FContains fluorine, which may enhance biological activity.
3-chloro-N-(1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide C17H21ClN4O3SC_{17}H_{21}ClN_{4}O_{3}SIncorporates chlorine and sulfonamide groups, affecting solubility and reactivity.
N-(4-methoxyphenyl)-N-(1-(piperidin-4-yl)methyl)benzamide C20H24N2O2C_{20}H_{24}N_{2}O_{2}Lacks the pyrazine ring but shares similar piperidine and benzamide structures.

These comparisons highlight how variations in functional groups can influence the biological activities and chemical properties of compounds.

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